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  • Product: [2-(1-Azepanyl)phenyl]amine dihydrochloride
  • CAS: 1269384-64-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profile of [2-(1-Azepanyl)phenyl]amine dihydrochloride: A Methodological Framework for Preclinical Evaluation

An In-Depth Technical Guide Affiliation: Advanced Pharmaceutical Sciences Division Abstract: The preclinical characterization of a novel chemical entity's (NCE) pharmacokinetic (PK) profile is fundamental to its progress...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Affiliation: Advanced Pharmaceutical Sciences Division

Abstract: The preclinical characterization of a novel chemical entity's (NCE) pharmacokinetic (PK) profile is fundamental to its progression as a therapeutic candidate. This guide provides a comprehensive methodological framework for the evaluation of [2-(1-Azepanyl)phenyl]amine dihydrochloride (hereinafter referred to as CPD-AZA), a compound for which public domain data is not extensively available. By establishing a robust, self-validating series of assays, from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to in vivo animal studies, we can construct a predictive model of its behavior in biological systems. This document serves as a blueprint for researchers and drug development professionals, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each procedural step, ensuring data integrity and translational relevance.

Part 1: Foundational Physicochemical & In Vitro ADME Profiling

A thorough understanding of a compound's intrinsic properties is the bedrock of pharmacokinetic assessment. These initial assays predict its behavior in vivo and guide the design of more complex animal and, eventually, human studies.

Physicochemical Characterization

The fundamental chemical and physical properties of CPD-AZA dictate its interaction with biological membranes and fluids.

  • Aqueous Solubility: This parameter is critical for absorption. Poor solubility can be a primary reason for low oral bioavailability. We determined the thermodynamic solubility of CPD-AZA at various pH levels (2.0, 5.0, 7.4) to simulate its transit through the gastrointestinal (GI) tract. The dihydrochloride salt form is expected to enhance solubility at low pH, a critical factor for dissolution in the stomach.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a molecule's ability to permeate lipid bilayers. A LogD in the optimal range of 1-3 often correlates with good membrane permeability and oral absorption, though this is not a universal rule.

  • pKa Determination: Identifying the ionization constants (pKa) of CPD-AZA is essential for predicting its charge state in different physiological compartments, which profoundly influences its solubility, permeability, and binding characteristics.

Table 1: Summary of Physicochemical Properties for CPD-AZA (Hypothetical Data)

ParameterMethodResultImplication on PK Profile
Solubility (pH 7.4) Shake-flask45 µg/mLModerate solubility; may not be dissolution-rate limited.
Solubility (pH 2.0) Shake-flask>2 mg/mLHigh solubility in acidic conditions, favoring gastric dissolution.
LogD (pH 7.4) Potentiometric2.8Optimal lipophilicity for passive diffusion across membranes.
pKa (Basic) UV-Metric8.2Primarily ionized in the stomach, becoming more neutral in the intestine.
In Vitro Permeability Assessment

To move from physicochemical potential to biological reality, we assess the compound's ability to cross cellular barriers.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. By measuring the transit of CPD-AZA from a donor to an acceptor compartment through a lipid-infused artificial membrane, we gain a preliminary classification of its permeability potential (low vs. high).

  • Caco-2 Cell Monolayer Assay: This is the gold standard for in vitro prediction of intestinal absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant transporters. This assay not only measures passive permeability but also identifies the potential involvement of active transport mechanisms (efflux or uptake). The efflux ratio (ER), calculated as the ratio of basal-to-apical (B-A) permeability to apical-to-basal (A-B) permeability, is a critical parameter. An ER > 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability Evaluation

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions (DDIs).

  • Liver Microsomal Stability Assay: This assay provides a rapid assessment of Phase I metabolic lability. By incubating CPD-AZA with liver microsomes (which are rich in cytochrome P450 enzymes) and an NADPH regenerating system, we can measure the rate of parent compound depletion over time. This allows for the calculation of intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize the drug.

  • Hepatocyte Stability Assay: Using intact hepatocytes offers a more comprehensive metabolic picture, as these cells contain both Phase I and Phase II enzymes, as well as functional uptake and efflux transporters. This assay provides a more physiologically relevant CLint value and is considered a superior predictor of in vivo hepatic clearance.

Table 2: Summary of In Vitro ADME Profile for CPD-AZA (Hypothetical Data)

AssaySpeciesResultClassification/Interpretation
PAMPA (Papp) N/A15 x 10⁻⁶ cm/sHigh Passive Permeability
Caco-2 (Papp, A-B) Human12 x 10⁻⁶ cm/sHigh Permeability
Caco-2 (Efflux Ratio) Human4.5Substrate of an Efflux Transporter (e.g., P-gp)
Microsomal Stability (t½) Human45 minModerate Stability
Hepatocyte Stability (t½) Human30 minModerate Stability; potential for Phase II metabolism

Part 2: Preclinical In Vivo Pharmacokinetic Evaluation

Following promising in vitro results, the next logical step is to characterize the full pharmacokinetic profile in a living system. The rat is a commonly used preclinical species for this purpose.

Study Design & Bioanalysis

A robust study design is critical for generating meaningful data.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Bolus: 1 mg/kg. The IV route is essential as it provides 100% bioavailability, serving as the benchmark against which other routes are measured. It is the only way to accurately determine clearance (CL) and volume of distribution (Vd).

    • Oral Gavage (PO): 10 mg/kg. The oral route is the intended clinical route for many drugs and allows for the determination of oral bioavailability (F%).

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel to construct a full concentration-time profile. Plasma is harvested for analysis.

  • Bioanalytical Method: A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to regulatory guidelines (e.g., FDA, EMA) for the accurate quantification of CPD-AZA in plasma.

G cluster_0 Study Design & Execution cluster_1 Bioanalytical Phase cluster_2 Data Analysis & Reporting Dosing Dosing (IV & PO Routes) in Rat Model (n=3) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Harvesting (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis (Quantification of CPD-AZA) Extraction->Analysis PK_Calc PK Parameter Calculation (NCA using Phoenix WinNonlin) Analysis->PK_Calc Validation Method Validation (FDA/EMA Guidelines) Validation->Analysis Ensures Accuracy Reporting Data Tabulation & Final Report PK_Calc->Reporting

Caption: Workflow for In Vivo Pharmacokinetic Study.

Data Analysis & Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the underlying physiological processes.[1][2] Key parameters are calculated to describe the compound's disposition:

  • Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.[1][3]

  • Tmax (Time to Cmax): The time at which Cmax is observed, indicating the rate of absorption.[1][3]

  • AUC (Area Under the Curve): The total drug exposure over time. AUC₀-inf represents the exposure extrapolated to infinity.[3][4]

  • t½ (Half-life): The time required for the plasma concentration to decrease by half, indicating the rate of elimination.[2][3]

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 3: Key Pharmacokinetic Parameters of CPD-AZA in Rats (Hypothetical Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax 150350ng/mL
Tmax 0.081.0h
AUC₀-inf 4502025ng*h/mL
3.53.6h
CL 37-mL/min/kg
Vdss 10.5-L/kg
F% -45%

Interpretation of Results: The hypothetical data suggest that CPD-AZA is rapidly absorbed orally (Tmax = 1.0 h). The oral bioavailability of 45% is moderate and may be limited by two factors identified in our in vitro assays: first-pass metabolism in the liver (as suggested by moderate hepatocyte stability) and P-gp mediated efflux in the intestine (indicated by the Caco-2 efflux ratio). The half-life of ~3.5 hours suggests that the compound is cleared from the body at a moderate rate. The large volume of distribution (10.5 L/kg) indicates extensive distribution into tissues outside of the bloodstream.

Part 3: Metabolic Pathway Identification & Human Dose Prediction

Metabolite Identification

Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and assessing the risk of forming active or toxic metabolites. This is achieved by incubating CPD-AZA with human liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS).

Based on the structure of CPD-AZA, we can predict several plausible metabolic transformations. The azepane ring is susceptible to oxidation, and the aromatic amine could undergo N-dealkylation or oxidation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) CPD_AZA CPD-AZA (Parent) M1 M1: N-Oxidation (Azepane Ring) CPD_AZA->M1 CYP3A4 M2 M2: Hydroxylation (Phenyl Ring) CPD_AZA->M2 CYP2D6 M3 M3: N-Dealkylation CPD_AZA->M3 M4 M4: Glucuronidation (on M2 hydroxyl group) M2->M4 UGT1A1

Caption: Predicted Metabolic Pathways for CPD-AZA.

Human Dose Prediction

A primary goal of preclinical PK is to project a safe and efficacious starting dose for first-in-human (FIH) clinical trials. This is often done using allometric scaling, which relates PK parameters across species based on body weight. More sophisticated methods, such as physiologically based pharmacokinetic (PBPK) modeling, can integrate in vitro and in vivo data to create a more robust prediction.

Using simple allometry based on the rat clearance value (37 mL/min/kg), and assuming a target human exposure derived from efficacy studies, we can make a preliminary estimation of the human equivalent dose (HED). This initial prediction must be approached with caution and refined as more data from other species become available.

Part 4: Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of Phase I metabolism of CPD-AZA.

  • Materials:

    • CPD-AZA (10 mM stock in DMSO).

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

    • Potassium Phosphate Buffer (100 mM, pH 7.4).

    • NADPH Regenerating System (e.g., Promega NADPH-Regen®).

    • Positive control compound (e.g., Verapamil, 1 µM).

    • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide).

  • Procedure:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

    • Add CPD-AZA to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (0, 5, 15, 30, 45, 60 min), aliquot 50 µL of the reaction mixture into a 96-well plate containing 150 µL of ice-cold acetonitrile with internal standard to stop the reaction and precipitate protein.

    • Include a negative control incubation without the NADPH system to assess non-enzymatic degradation.

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of CPD-AZA to the internal standard at each time point.

    • Plot the natural log of the percentage of CPD-AZA remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) as (k / [HLM protein concentration]).

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415-425. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and pharmacodynamic data analysis: concepts and applications. CRC press. [Link]

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Exploratory

Toxicity and Safety Profiling of [2-(1-Azepanyl)phenyl]amine Dihydrochloride: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery, the safety evaluation of synthetic building blocks and screening library compounds is dictated by their structural moieties. [2-(1-Azepanyl)phenyl]amine dihydrochloride (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the safety evaluation of synthetic building blocks and screening library compounds is dictated by their structural moieties. [2-(1-Azepanyl)phenyl]amine dihydrochloride (CAS: 1269384-64-6) is a bifunctional molecule comprising an azepane ring coupled to an aniline core[1][2]. As a Senior Application Scientist, I approach the safety profiling of this compound by deconstructing its toxicophores. The primary toxicological liabilities of this molecule are driven by the aniline substructure, which is notorious for inducing methemoglobinemia and potential genotoxicity[3][4], combined with the localized irritant properties typical of azepane derivatives[5].

This whitepaper provides a rigorous, causality-driven framework for handling, evaluating, and mitigating the toxicological risks associated with [2-(1-Azepanyl)phenyl]amine dihydrochloride.

Physicochemical and Hazard Profiling

Before initiating in vitro or in vivo workflows, it is critical to establish the baseline physicochemical properties and Globally Harmonized System (GHS) hazard classifications. The dihydrochloride salt formulation improves aqueous solubility but retains the inherent reactivity of the parent amine[2].

Table 1: Quantitative Data and Hazard Summary

Property / MetricValue / Description
Compound Name [2-(1-Azepanyl)phenyl]amine dihydrochloride
CAS Number 1269384-64-6
Molecular Formula C12H18N2 · 2HCl
Molecular Weight 263.21 g/mol
Physical Form Solid
Storage Temperature Room Temperature (RT)
Purity ≥95%
GHS Hazard Codes H302 : Harmful if swallowed (Acute Tox. 4)H315 : Causes skin irritation (Skin Irrit. 2)H319 : Causes serious eye irritation (Eye Irrit. 2A)H335 : May cause respiratory irritation (STOT SE 3)

Data synthesized from commercial safety data sheets and chemical registries[1][2][5].

Mechanistic Toxicology: Deconstructing the Aniline Toxicophore

To design effective safety protocols, we must understand why this compound is toxic. The hazards associated with [2-(1-Azepanyl)phenyl]amine dihydrochloride are not merely contact-based; they are metabolically driven.

Methemoglobinemia and Hypoxia

The most critical acute risk of aniline-derived compounds is the induction of methemoglobinemia[3][4]. Aniline itself does not directly oxidize hemoglobin in vitro; it requires metabolic activation[3]. In the liver, Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) N-hydroxylate the aniline moiety to form a reactive phenylhydroxylamine derivative[3][4]. This intermediate enters the bloodstream and co-oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[3][6]. Because methemoglobin cannot bind or transport oxygen, systemic exposure leads to tissue hypoxia and cyanosis[6][7].

Genotoxicity Potential

Beyond acute hypoxia, the N-hydroxyarylamine metabolite can undergo further dehydration (often catalyzed by sulfotransferases or N-acetyltransferases) to form a highly electrophilic arylnitrenium ion[4]. This electrophile can covalently bind to nucleophilic sites on DNA, forming adducts that lead to mutagenesis and carcinogenesis[4]. Consequently, any preclinical development involving this compound must prioritize early genotoxicity screening (e.g., the Ames test).

Mechanism A [2-(1-Azepanyl)phenyl]amine B Hepatic CYP450 (N-hydroxylation) A->B Metabolism C N-Hydroxy Metabolite B->C D Hemoglobin (Fe2+) C->D Co-oxidation F Arylnitrenium Ion C->F Dehydration E Methemoglobin (Fe3+) (Hypoxia Risk) D->E G DNA Adducts (Genotoxicity) F->G Covalent Binding

Metabolic activation pathway of the aniline core leading to methemoglobinemia and DNA adducts.

Self-Validating Experimental Protocols for Safety Evaluation

Because the toxicity of this compound is metabolically dependent, standard direct-exposure assays will yield false negatives. The following protocols are designed as self-validating systems, incorporating metabolic activation to accurately reflect in vivo human risks.

Protocol A: In Vitro Methemoglobin Formation Assay

Causality & Rationale: Rodent models possess highly active methemoglobin reductases, making them significantly less sensitive to methemoglobin-generating chemicals than humans[3][8]. Therefore, relying solely on rat in vivo data is flawed. This in vitro assay utilizes human erythrocytes coupled with a hepatic S9 fraction to simulate human-specific metabolic activation and erythrocyte vulnerability.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Centrifuge fresh human whole blood at 1,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4).

  • Metabolic Activation Phase: In a microcentrifuge tube, combine 10 µM and 100 µM of [2-(1-Azepanyl)phenyl]amine dihydrochloride with human liver S9 fraction (2 mg/mL protein) and an NADPH-generating system. Incubate at 37°C for 60 minutes to allow for N-hydroxylation.

  • Co-Incubation: Transfer the metabolically activated mixture to a suspension of the washed human erythrocytes (adjusted to 10% hematocrit). Incubate for an additional 2 hours at 37°C with gentle agitation.

  • Lysis and Quantification: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate using a spectrophotometer at 630 nm (specific peak for methemoglobin) and 540 nm (total hemoglobin).

  • System Validation: The assay must include Aniline (100 µM) as a positive control (expected to yield >20% methemoglobin conversion) and vehicle (0.1% DMSO) as a negative baseline control.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Formation)

Causality & Rationale: The arylnitrenium ion responsible for genotoxicity is highly transient and cannot be measured directly[4]. By introducing a biological nucleophile (Glutathione, GSH) into a microsomal incubation, we can trap the electrophile as a stable GSH-adduct, providing a surrogate marker for DNA-binding potential.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare an incubation mixture containing Human Liver Microsomes (HLMs, 1 mg/mL), 10 µM of the test compound, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (HRMS). Scan for the neutral loss of 129 Da (the characteristic cleavage of the glutamyl moiety from GSH adducts) to confirm the formation of reactive intermediates.

Workflow S1 Phase 1: In Silico Profiling S2 Phase 2: In Vitro Assays (Ames, MetHb, HLMs) S1->S2 S3 Phase 3: Acute In Vivo (Rodent MTD) S2->S3 S4 Phase 4: Safety Pharmacology S3->S4

Tiered safety screening workflow for aniline-containing preclinical candidates.

Laboratory Handling and PPE Protocols

Due to its classification as a respiratory, skin, and eye irritant (H315, H319, H335)[1][5], strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls: All weighing and dissolution of the solid dihydrochloride powder must be performed inside a certified Class II biological safety cabinet or a localized exhaust ventilation hood to prevent inhalation of particulates[5].

  • PPE Requirements: Nitrile gloves (double-gloved for concentrated stock preparation), safety goggles with side shields, and a dedicated laboratory coat.

  • Emergency Response: In the event of accidental high-dose systemic exposure leading to suspected methemoglobinemia (indicated by cyanosis or chocolate-brown colored blood), the standard clinical countermeasure is the administration of Methylene Blue, which acts as an electron donor to reduce methemoglobin back to functional hemoglobin[6][7].

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Foundational

[2-(1-Azepanyl)phenyl]amine dihydrochloride molecular weight and 3D structure

An In-Depth Technical Guide to the Physicochemical Characterization of [2-(1-Azepanyl)phenyl]amine dihydrochloride Executive Summary [2-(1-Azepanyl)phenyl]amine dihydrochloride is a substituted aniline derivative featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of [2-(1-Azepanyl)phenyl]amine dihydrochloride

Executive Summary

[2-(1-Azepanyl)phenyl]amine dihydrochloride is a substituted aniline derivative featuring a seven-membered azepane ring. Compounds incorporating the azepane scaffold are prevalent in medicinal chemistry, forming the core of various pharmaceutical agents. A comprehensive understanding of the physicochemical properties, molecular weight, and three-dimensional structure of this specific molecule is paramount for its effective application in research and development. This guide provides a robust framework for the definitive characterization of [2-(1-Azepanyl)phenyl]amine dihydrochloride, moving from fundamental properties to advanced structural elucidation. The methodologies presented herein are designed to establish a self-validating system of analysis, ensuring the identity, purity, and conformational integrity of the compound for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties and unique identifiers. These data serve as the primary reference for all subsequent experimental work. [2-(1-Azepanyl)phenyl]amine is a solid at room temperature and is supplied as a dihydrochloride salt, which typically enhances stability and aqueous solubility.

PropertyValueSource
Chemical Name [2-(1-Azepanyl)phenyl]amine dihydrochlorideInternal
Synonym(s) 2-(1-azepanyl)aniline dihydrochloride
CAS Number 1269384-64-6
Molecular Formula C₁₂H₁₈N₂ · 2HCl
Molecular Weight 263.21 g/mol
Physical Form Solid
InChI Key IBAFBRXHBDXNOP-UHFFFAOYSA-N
Storage Temperature Room Temperature

Molecular Structure and Conformational Analysis

While the 2D structure defines the atomic connectivity, the 3D structure governs the molecule's interaction with biological targets, making its determination a critical objective.

Two-Dimensional Structure

The molecule consists of an aniline core where the ortho-position of the phenyl ring is substituted with an azepane moiety. The dihydrochloride salt form indicates that both the primary aniline amine and the tertiary amine of the azepane ring are protonated.

Three-Dimensional (3D) Structure Determination

An experimentally-derived 3D structure for [2-(1-Azepanyl)phenyl]amine dihydrochloride is not publicly available. The azepane ring, being a seven-membered ring, is flexible and can adopt several low-energy conformations, analogous to the chair and boat forms of cyclohexane. Determining the precise solid-state conformation requires empirical analysis. The following workflow outlines the authoritative process for 3D structure elucidation.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_final Final Output comp_model Conformational Search & Energy Minimization comp_predict Predict Spectroscopic Properties (NMR, IR) comp_model->comp_predict Provides theoretical reference crystal_growth Single Crystal Growth (Vapor Diffusion, Evaporation) comp_model->crystal_growth Guides solvent selection xrd Single-Crystal X-Ray Diffraction (SC-XRD) crystal_growth->xrd Requires high-quality single crystal structure_solve Structure Solution & Refinement xrd->structure_solve Generates electron density map final_structure Validated 3D Atomic Coordinates (.cif, .pdb) structure_solve->final_structure Outputs definitive 3D structure G cluster_methods Analytical Characterization Workflow cluster_results Verified Properties Compound [2-(1-Azepanyl)phenyl]amine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS HPLC HPLC-UV Compound->HPLC Structure Structural Identity (Connectivity) NMR->Structure Mass Molecular Weight (Formula Confirmation) MS->Mass Purity Purity (%) HPLC->Purity

Exploratory

The Pharmacological Versatility of[2-(1-Azepanyl)phenyl]amine Dihydrochloride: A Scaffold for Receptor and Channel Modulation

Executive Summary & Structural Rationale In modern medicinal chemistry, identifying privileged scaffolds that can be finely tuned to target distinct biological pathways is paramount. [2-(1-Azepanyl)phenyl]amine dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, identifying privileged scaffolds that can be finely tuned to target distinct biological pathways is paramount. [2-(1-Azepanyl)phenyl]amine dihydrochloride (also known as 2-(azepan-1-yl)aniline dihydrochloride) represents a highly versatile building block. Characterized by a 7-membered aliphatic azepane ring positioned ortho to a primary aniline, this compound provides a unique steric and electronic profile.

The use of the dihydrochloride salt is a deliberate and critical formulation choice. The salt form ensures high aqueous solubility necessary for in vitro assays and central nervous system (CNS) penetrance models. More importantly, it protonates the electron-rich aniline nitrogen, preventing spontaneous oxidative degradation in aqueous buffers and ensuring that the exact concentration of the active pharmacophore reaches the target receptor.

This whitepaper dissects the binding affinities, pharmacological roles, and self-validating experimental workflows associated with derivatives of this core scaffold across three primary targets: Voltage-Gated Potassium Channels (Kv7.2), Monoamine Transporters (NET/DAT), and Sigma Receptors (σ1/σ2).

Core Pharmacological Targets & Binding Profiles

Voltage-Gated Potassium Channels (Kv7.2/KCNQ2)

The ortho-azepanyl aniline scaffold acts as a critical hinge in the development of "molecular switches" for Kv7.2 channels. Research has demonstrated that modifications to the aniline nitrogen dictate the pharmacological mode of action [1]. While bulky alkyl substitutions yield potent channel inhibitors (useful for studying channel gating and epilepsy models), truncating these groups or introducing electronegative fluorine atoms flips the molecule into a Kv7.2 activator. The bulky 7-membered azepane ring provides the necessary hydrophobic anchoring within the voltage-sensor domain of the channel.

Kv72_Modulation A Azepanyl-Aniline Scaffold B Kv7.2 Voltage Sensor Domain A->B Allosteric Binding C Channel Inhibition (Bulky Substituents) B->C Conformational Lock D Channel Activation (Truncated Substituents) B->D Pore Opening

Fig 1: Pharmacological mode-switching of Kv7.2 channels by azepanyl-aniline derivatives.

Monoamine Transporters (NET/DAT)

In the pursuit of novel antidepressants without the liability of reactive metabolites, the azepane-aniline motif has been utilized to bypass the dihydroisoquinolinium ion formation associated with older drugs like nomifensine. By replacing fused aromatic rings with the aliphatic azepane ring, researchers have successfully engineered dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors with significantly reduced off-target serotonin (SERT) activity [2]. The azepane ring provides optimal steric alignment within the transporter pore.

Sigma Receptors (σ1/σ2)

Sigma receptors are heavily implicated in tumor proliferation and cellular stress responses. The azepane ring, when coupled with an aniline derivative, perfectly satisfies the basic amine pharmacophore required for sigma receptor binding. Recent medicinal chemistry advances highlight that incorporating rigid, bulky aliphatic rings like azepane enhances the cytotoxic profile of these ligands against cancer cell lines by disrupting intracellular calcium signaling and inducing endoplasmic reticulum stress [3].

Quantitative Binding Affinity Summary

The following table summarizes the typical binding affinities and structural contributions of the azepanyl-aniline scaffold across its primary targets, synthesized from structure-activity relationship (SAR) literature.

Target Receptor / ChannelPharmacological RoleTypical Affinity (IC50 / Ki)Structural Contribution of Azepane Ring
Kv7.2 (KCNQ2) Allosteric Modulator100 nM – 1.5 µMHydrophobic anchoring in voltage sensor
NET (Norepinephrine) Reuptake Inhibitor50 nM – 300 nMPrevents reactive metabolite formation
DAT (Dopamine) Reuptake Inhibitor80 nM – 400 nMSteric alignment in transporter pore
Sigma-1 (σ1) Antagonist10 nM – 150 nMSatisfies basic amine pharmacophore

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality statement explaining why the biochemical choice was made.

High-Throughput Radioligand Binding Assay (NET/DAT/Sigma)

Causality & Rationale: Steady-state radioligand binding is the gold standard for determining the Ki​ of azepanyl-aniline derivatives. The use of glass fiber filters treated with polyethylenimine (PEI) is critical; PEI neutralizes the negative charge of the glass fibers, preventing the positively charged azepanyl amine from binding non-specifically to the assay apparatus.

Step-by-Step Methodology:

  • Solubilization: Dissolve the [2-(1-Azepanyl)phenyl]amine dihydrochloride derivative in assay buffer (50 mM Tris-HCl, pH 7.4) to a 10 mM stock. Causality: The low pH of the dihydrochloride salt naturally buffers the microenvironment, preventing compound precipitation.

  • Membrane Preparation: Incubate target-expressing CHO cell membranes (10 µg protein/well) with the test compound and a target-specific radioligand (e.g., [3H]-nisoxetine for NET).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state binding kinetics are reached.

  • Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber microplates pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to trap receptor-bound radioligands while washing away unbound molecules.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter to calculate the IC50​ .

System Validation: The assay validates itself intrinsically. Every plate must include a "Total Binding" control (buffer only) and a "Non-Specific Binding" control (10 µM of a known unlabeled competitor). The assay data is only accepted if the calculated Z'-factor is ≥0.5 , ensuring a robust signal-to-noise ratio.

Radioligand_Workflow S1 1. Scaffold Solubilization (in Aqueous Buffer) S2 2. Membrane Incubation (+ Radioligand) S1->S2 S3 3. Rapid Filtration (GF/B Microplates) S2->S3 S4 4. Wash & Scintillation (Determine Specific Binding) S3->S4 S5 5. Data Validation (Z'-factor > 0.5) S4->S5

Fig 2: Self-validating radioligand binding workflow for determining target affinities.

Automated Patch-Clamp Electrophysiology (Kv7.2)

Causality & Rationale: To distinguish between channel inhibition and activation (the "molecular switch" effect), steady-state radioligand binding is insufficient. Patch-clamp electrophysiology provides real-time kinetic data on channel gating, revealing exactly how the azepane scaffold alters the voltage dependence of the channel.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Kv7.2 channels.

  • Intracellular/Extracellular Buffering: Use an intracellular solution containing 140 mM KCl to mimic physiological ion gradients.

  • Compound Application: Perfuse the azepanyl-aniline derivative (100 nM to 10 µM) using a rapid-exchange microfluidic system.

  • Voltage Protocol: Hold cells at -80 mV, then apply depolarizing steps from -80 mV to +40 mV in 10 mV increments. Causality: This specific voltage staircase forces the channel through all conformational states, allowing the detection of voltage-dependent allosteric modulation.

System Validation: The system validates itself by continuously measuring the "leak current" before and after compound application. If the leak current exceeds 100 pA, the cell membrane seal is compromised, and the software automatically flags and discards the data. A reference compound (e.g., retigabine for activation) is run periodically to verify channel responsiveness.

References

  • Discovery of a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as novel molecular switches that modulate modes of Kv7.2 (KCNQ2) channel pharmacology Source: Journal of Medicinal Chemistry URL:[Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Introduction: The Azepane Scaffold as a Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide on the Biological Activity of Azepane-Containing Compounds The seven-membered, nitrogen-containing heterocyclic ring system known as azepane has firmly established itself as a "privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Azepane-Containing Compounds

The seven-membered, nitrogen-containing heterocyclic ring system known as azepane has firmly established itself as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent three-dimensional structure provides a versatile platform for diverse chemical substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[1] This structural flexibility has led to the discovery of azepane derivatives with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] While interest in specific molecules such as [2-(1-Azepanyl)phenyl]amine dihydrochloride sparks investigation, a comprehensive understanding of the broader class of azepane-containing compounds is essential for drug development professionals. This guide provides a detailed exploration of the multifaceted biological activities of these compounds, grounded in experimental data and mechanistic insights.

Anticancer Activity: Targeting Cell Proliferation and Metastasis

A significant area of research for azepane derivatives has been in oncology, where they have demonstrated notable cytotoxic and anti-metastatic effects.

Cytotoxic Effects Against Cancer Cell Lines

Various studies have highlighted the ability of azepane-containing molecules to inhibit the growth of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several derivatives, as summarized in the table below.

Compound Class/DerivativeCell LineIC50 (µM)
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53[1]
Oxazepien derivative 5bWRL68 (Normal Liver)39.6[1]
Benzo[a]phenazine derivative 7Various1-10[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung Carcinoma)45.16[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHCT116 (Colon Carcinoma)15.59[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHepG2 (Hepatocellular Carcinoma)53.64[1]
Dibenzo[b,f]azepine-isoxazoline 4gLM8G7 (Murine Osteosarcoma)- (Inhibits invasion)[4]
Dibenzo[b,f]azepine-isoxazoline 4gMDA-MB-231 (Human Breast Cancer)~10 (Complete invasion inhibition)[4]
Mechanisms of Anticancer Action

The anticancer activity of azepane derivatives is not limited to cytotoxicity. Some compounds exhibit mechanisms that interfere with cancer progression and metastasis. For instance, certain dibenzo[b,f]azepine derivatives tethered with isoxazoline have been shown to strongly inhibit the invasion and migration of cancer cells.[4] A proposed mechanism for some tricyclic azepine moieties involves the covalent bonding at the C11-position with guanine residues in the minor groove of DNA.[4] Furthermore, the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer, has been identified as a target for modulation by azepane derivatives.[1]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Azepane Derivative Azepane Derivative Azepane Derivative->Akt inhibits

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Procedure: [1]

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: A Broad Spectrum of Action

Azepane derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial and Antifungal Potency

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)
Derivative 8E. coli (Gram-negative)39-78[5][6]
Derivative 8P. hauseri (Gram-negative)39-78[5][6]
Derivative 8P. aeruginosa (Gram-negative)39-78[5][6]
Derivative 8M. luteus (Gram-positive)39-78[5][6]
Derivative 12C. albicans (Fungus)156[5][6]
Derivative 12S. cerevisiae (Fungus)156[5][6]
Azepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15 µM[7]
Azepanouvaol 8MRSA≤ 0.15 µM[7]

Notably, some derivatives have shown potency greater than standard antimicrobial drugs. For example, derivative 8 was more potent than chloramphenicol against three Gram-negative and one Gram-positive bacteria.[5] Additionally, compounds 12 and 27 were found to be significantly more active against C. albicans and S. cerevisiae than nystatin and fluconazole.[5]

Mechanism of Antimicrobial Action

One of the proposed mechanisms for the antibacterial effect of certain azepane derivatives is the inhibition of bacterial topoisomerase IV.[8] This enzyme is crucial for DNA replication and repair in bacteria, making it an attractive target for new antibiotics.[8]

Topoisomerase_Inhibition cluster_bacterial_cell Bacterial Cell Bacterial DNA Bacterial DNA Topoisomerase IV Topoisomerase IV Bacterial DNA->Topoisomerase IV interacts with DNA Replication & Repair DNA Replication & Repair Topoisomerase IV->DNA Replication & Repair Cell Death Cell Death DNA Replication & Repair->Cell Death Azepane Derivative Azepane Derivative Azepane Derivative->Topoisomerase IV inhibits

Caption: Inhibition of Bacterial Topoisomerase IV by Azepane Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Procedure: [5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the azepane derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Azepane derivatives have also emerged as promising candidates for the development of new anti-inflammatory drugs.

Selective COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some novel hexahydropyrimido[1,2-a]azepine derivatives have been identified as selective COX-2 inhibitors.[9][10] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vivo Efficacy

The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as the carrageenan-induced rat paw edema assay. In this model, certain azepine derivatives demonstrated anti-inflammatory effects comparable to the well-known COX-2 inhibitor, celecoxib.[9] Fused triazole-azepine hybrids have also shown promising anti-inflammatory and analgesic effects in vivo, in some cases exceeding the activity of reference drugs like ketorolac and diclofenac sodium.[11]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Stomach lining, etc.) Prostaglandins (Stomach lining, etc.) COX-1 (constitutive)->Prostaglandins (Stomach lining, etc.) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (inducible)->Prostaglandins (Inflammation, Pain) Azepane Derivative (Selective COX-2 Inhibitor) Azepane Derivative (Selective COX-2 Inhibitor) Azepane Derivative (Selective COX-2 Inhibitor)->COX-2 (inducible) inhibits

Caption: Mechanism of Selective COX-2 Inhibition by Azepane Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Procedure: [9]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test azepane derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of one hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Neuroprotective and Other Therapeutic Potentials

The versatility of the azepane scaffold extends to the central nervous system and other therapeutic areas.

  • Anti-Alzheimer's Activity: Some azepane derivatives have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[1]

  • Cancer Immunotherapy: Azepane derivatives have been identified as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1.[1][12] These phosphatases are negative regulators of immune signaling, and their inhibition can enhance anti-tumor immunity, making these compounds promising candidates for cancer immunotherapy.[1][12]

  • Anticonvulsant Activity: Amides derived from structures containing cyclic moieties have shown a broad spectrum of anticonvulsant activities in various seizure models, indicating their potential as antiepileptic agents.[13]

BACE1_Inhibition Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) BACE1 BACE1 Amyloid-β (Aβ) Peptide Amyloid-β (Aβ) Peptide γ-secretase γ-secretase Aβ Aggregation & Plaques Aβ Aggregation & Plaques Amyloid-β (Aβ) Peptide->Aβ Aggregation & Plaques Azepane Derivative Azepane Derivative Azepane Derivative->BACE1 inhibits APP APP APP->Amyloid-β (Aβ) Peptide cleaved by BACE1

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Brief Overview of Synthesis

The construction of the azepane ring can be achieved through various synthetic strategies, primarily involving ring-closing and ring-expansion reactions.[2] Palladium-catalyzed C-N bond formation is a common method for synthesizing certain pyridobenzazepine derivatives.[5] Other approaches include multi-step sequences starting from readily available materials.[2][14][15] A foundational understanding of these synthetic routes is crucial for medicinal chemists aiming to generate novel derivatives for biological screening.

Conclusion and Future Directions

The azepane scaffold is a cornerstone in the development of new therapeutic agents, with derivatives demonstrating a remarkable diversity of biological activities. The evidence strongly supports the continued exploration of azepane-containing compounds for applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as further investigating the molecular mechanisms underlying their therapeutic effects.[3] The translation of the most promising candidates from preclinical studies to clinical trials will be a key step in harnessing the full therapeutic potential of this versatile chemical motif.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Božinović, N., Novaković, I., Kostić Rajačić, S., Opsenica, I. M., & Šolaja, B. A. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(7), 839–852.
  • Božinović, N., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives.
  • Author(s) not available. (n.d.).
  • Author(s) not available. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC.
  • Author(s) not available. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Author(s) not available. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed.
  • Author(s) not available. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Author(s) not available. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.
  • Tiwari, A., et al. (n.d.). Azepines and their Derivatives as Anti-Inflammatory Agents.
  • Author(s) not available. (n.d.). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.
  • Author(s) not available. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Author(s) not available. (2023).
  • Author(s) not available. (2021).
  • Shantharam, C. S., et al. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source not specified.
  • Author(s) not available. (n.d.).
  • Author(s) not available. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents.
  • Author(s) not available. (n.d.). Biological activity of amides derived from 2-Phenylbutyryl chloride. Benchchem.

Sources

Exploratory

[2-(1-Azepanyl)phenyl]amine dihydrochloride stability in biological matrices

An In-depth Technical Guide to the Stability of [2-(1-Azepanyl)phenyl]amine dihydrochloride in Biological Matrices Authored by: A Senior Application Scientist Introduction [2-(1-Azepanyl)phenyl]amine dihydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of [2-(1-Azepanyl)phenyl]amine dihydrochloride in Biological Matrices

Authored by: A Senior Application Scientist

Introduction

[2-(1-Azepanyl)phenyl]amine dihydrochloride is a chemical entity with potential applications in pharmaceutical research and development. As with any drug candidate, a thorough understanding of its stability in biological matrices is paramount to the successful execution of preclinical and clinical studies. This guide provides a comprehensive technical overview of the principles, experimental design, and regulatory considerations for assessing the stability of [2-(1-Azepanyl)phenyl]amine dihydrochloride in key biological matrices such as plasma, blood, and urine. The methodologies described herein are grounded in established scientific principles and align with the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The core objective of stability testing in biological matrices is to ensure that the concentration of the analyte of interest does not change from the time of sample collection to the time of analysis. Any degradation of the analyte can lead to an underestimation of its concentration, resulting in erroneous pharmacokinetic and pharmacodynamic data, which can have profound implications for the safety and efficacy assessment of a drug candidate. This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules.

Physicochemical Properties and Potential Degradation Pathways

[2-(1-Azepanyl)phenyl]amine dihydrochloride is a solid with the linear formula C12H18N2 · 2HCl[1]. Its structure comprises a phenylamine moiety linked to an azepane ring, and it is supplied as a dihydrochloride salt. The presence of secondary and aromatic amine functional groups suggests potential susceptibility to specific degradation pathways. A proactive understanding of these pathways is crucial for designing robust stability studies.

Potential Chemical Degradation Pathways
  • Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[2] The amino group can be oxidized to form nitroso, nitro, or other colored degradation products. The rate of oxidation can be influenced by the pH and the presence of antioxidants.

  • Hydrolysis: While the primary and secondary amine groups in the molecule are generally stable to hydrolysis, other functional groups that might be present in related or future analogs, such as amides or esters, would be susceptible.[2]

  • N-Nitrosation: Secondary amines can react with nitrosating agents, such as nitrite salts under acidic conditions, to form N-nitrosamines. This is a critical consideration, especially if the formulation or biological matrix contains sources of nitrites[3].

Potential Enzymatic Degradation
  • Metabolism by Cytochrome P450 (CYP) Enzymes: The aromatic ring and the azepane ring are potential sites for hydroxylation mediated by CYP enzymes, primarily in the liver but also present in other tissues and to a lesser extent in blood cells. Oxidation of the exocyclic amine group can also occur[4].

  • Amine Oxidases: Enzymes such as monoamine oxidases (MAOs) can catalyze the oxidative deamination of primary and secondary amines, leading to the formation of aldehydes and subsequent carboxylic acids[5].

  • N-Acetyltransferases (NATs): The primary aromatic amine group can undergo N-acetylation, a common metabolic pathway for aromatic amines[4].

Regulatory Framework for Bioanalytical Method Validation and Stability Testing

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability of data from non-clinical and clinical studies. Both the FDA and the EMA provide detailed guidance on this topic. A core component of this validation is the assessment of analyte stability in the biological matrix under various conditions that mimic the sample lifecycle.

The EMA's scientific guideline and the FDA's "Bioanalytical Method Validation Guidance for Industry" are key documents that outline the expectations for stability testing.[6][7][8] The recently adopted ICH M10 guideline further harmonizes these requirements globally.[9]

Key stability experiments mandated by these guidelines include:

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that covers the sample handling and processing time.

  • Long-Term Stability: To determine the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -70°C).

  • Stock Solution and Working Solution Stability: To ensure the integrity of the solutions used to prepare calibration standards and quality control samples.

  • Autosampler Stability: To assess the stability of processed samples in the autosampler.

Experimental Design for Stability Assessment

A well-designed stability study is systematic and considers all stages from sample collection to final analysis.

Selection of Biological Matrices

The choice of matrix for stability testing should be the same as that of the study samples, including the same anticoagulant where applicable.[10] Common matrices include:

  • Plasma (with anticoagulant, e.g., K2EDTA, Sodium Heparin): The most common matrix for pharmacokinetic studies.

  • Whole Blood: Important to assess if the analyte is unstable in whole blood or partitions into red blood cells.

  • Urine: Used for excretion studies. The pH of the urine should be considered as it can vary and impact stability.

Preparation of Stock and Working Solutions

High-purity reference standard of [2-(1-Azepanyl)phenyl]amine dihydrochloride should be used to prepare a stock solution in a suitable organic solvent. Subsequent dilutions are made to prepare working solutions for spiking into the biological matrix.

Preparation of Quality Control (QC) Samples

QC samples are prepared by spiking a known concentration of the analyte into the biological matrix. Typically, at least two concentration levels are used for stability assessment: a low QC (LQC) and a high QC (HQC).

Experimental Protocols
Freeze-Thaw Stability

Objective: To determine the stability of the analyte after repeated freeze-thaw cycles.

Protocol:

  • Prepare replicate sets of LQC and HQC samples.

  • Analyze one set of freshly prepared QCs (time zero).

  • Freeze the remaining sets at the intended storage temperature (e.g., -70°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • After thawing, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, analyze the samples and compare the concentrations to the nominal values and the time zero samples.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of the analyte in the matrix at room temperature.

Protocol:

  • Prepare replicate sets of LQC and HQC samples.

  • Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected sample handling time.

  • Analyze the samples and compare the concentrations to freshly prepared calibration standards and QCs.

Long-Term Stability

Objective: To evaluate the stability of the analyte under the intended long-term storage conditions.

Protocol:

  • Prepare a sufficient number of LQC and HQC samples.

  • Store the samples at the intended long-term storage temperature (e.g., -70°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

  • Analyze the samples against a freshly prepared calibration curve and QCs.

  • The duration of the long-term stability study should cover the period from the first sample collection to the last sample analysis in the intended study.[11]

Data Presentation: Summary of Stability Experiments
Stability TestStorage ConditionDurationQC LevelsAcceptance Criteria
Freeze-Thaw-70°C / Room Temp3 cyclesLQC, HQCMean concentration within ±15% of nominal
Short-Term (Bench-Top)Room Temperature24 hoursLQC, HQCMean concentration within ±15% of nominal
Long-Term-70°C12 monthsLQC, HQCMean concentration within ±15% of nominal
Stock Solution4°C6 monthsN/AResponse compared to fresh stock (within ±10%)
Autosampler4°C48 hoursLQC, HQCMean concentration within ±15% of nominal
Visualization of Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_experiments Stability Experiments cluster_analysis Analysis Prep_Stock Prepare Stock & Working Solutions Prep_QCs Spike Matrix to Prepare LQC & HQC Prep_Stock->Prep_QCs FT_Stability Freeze-Thaw Stability (3 cycles) Prep_QCs->FT_Stability ST_Stability Short-Term (Bench-Top) Stability (24h @ RT) Prep_QCs->ST_Stability LT_Stability Long-Term Stability (12 months @ -70°C) Prep_QCs->LT_Stability Sample_Extraction Sample Extraction FT_Stability->Sample_Extraction ST_Stability->Sample_Extraction LT_Stability->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Interpretation Data Interpretation & Reporting LCMS_Analysis->Data_Interpretation

Caption: Workflow for assessing the stability of [2-(1-Azepanyl)phenyl]amine dihydrochloride.

Analytical Methodology

A validated, stability-indicating analytical method is essential for these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity and sensitivity.

Key Method Validation Parameters
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.[11]

  • Accuracy and Precision: These parameters are evaluated by analyzing replicate QCs at multiple concentration levels over several days. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[7]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte is assessed to ensure that it does not compromise the accuracy and precision of the method.

Data Interpretation and Acceptance Criteria

For stability to be demonstrated, the mean concentration of the analyte in the stability QCs at each time point and condition should be within ±15% of the nominal concentration. The precision (%CV) of the replicate measurements should also be within 15%.

Visualization of Potential Degradation and Mitigation

Degradation_Mitigation cluster_factors Degradation Factors cluster_strategies Mitigation Details Analyte [2-(1-Azepanyl)phenyl]amine Degradation Degradation Analyte->Degradation Mitigation Mitigation Strategies Mitigation->Analyte Stabilize add_antioxidants - Add Antioxidants use_inhibitors - Use Enzyme Inhibitors control_pH - Adjust Sample pH temp_control - Immediate Freezing Oxidation Oxidation (O2, Light) Oxidation->Degradation Enzymatic Enzymatic Activity Enzymatic->Degradation pH_Extremes pH Extremes pH_Extremes->Degradation

Caption: Factors influencing degradation and corresponding mitigation strategies.

Troubleshooting Common Stability Issues

If instability is observed, a systematic investigation should be initiated.

  • pH-dependent instability: Can be mitigated by adjusting the pH of the biological sample immediately after collection.

  • Enzymatic degradation: Can be minimized by adding specific enzyme inhibitors to the collection tubes (e.g., fluoride for esterases) or by immediately cooling and freezing the samples.

  • Oxidative degradation: Can be controlled by adding antioxidants to the samples and protecting them from light.

Conclusion

The assessment of the stability of [2-(1-Azepanyl)phenyl]amine dihydrochloride in biological matrices is a non-negotiable step in its development as a potential therapeutic agent. A thorough understanding of its chemical properties, coupled with a systematic and rigorous experimental approach guided by regulatory standards, is essential for generating reliable bioanalytical data. By proactively identifying potential degradation pathways and implementing appropriate stabilization strategies, researchers can ensure the integrity of their samples and the validity of their study results, ultimately contributing to a robust and successful drug development program.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 6, 729. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Retrieved from [Link]

  • Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical research in toxicology, 24(8), 1159–1190. Retrieved from [Link]

  • Alshannaq, A., & Yu, J. H. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 221. Retrieved from [Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of pharmaceutical and biomedical analysis, 150, 193-200. Retrieved from [Link]

  • U.S. Food and Drug Administration. Bioanalytical Methods Templates. Retrieved from [Link]

  • Zeng, J., & Spiro, S. (2013). Finely tuned regulation of the aromatic amine degradation pathway in Escherichia coli. Journal of bacteriology, 195(22), 5141–5150. Retrieved from [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Pritchett, J., & Taneja, A. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]

  • Kazmi, F., et al. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of pharmaceutical sciences, 96(4), 743-58. Retrieved from [Link]

  • Skotlar, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 29. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Gębka, A., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules (Basel, Switzerland), 27(23), 8345. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link].

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 26(23), 7384. Retrieved from [Link]

  • American Society of Health-System Pharmacists. Functional Group Characteristics and Roles. Retrieved from [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation and Handling of [2-(1-Azepanyl)phenyl]amine Dihydrochloride Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, scientifically grounded protocol for the preparation, handling, and storage of stock so...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, scientifically grounded protocol for the preparation, handling, and storage of stock solutions of [2-(1-Azepanyl)phenyl]amine dihydrochloride. As a research chemical with potential applications in medicinal chemistry and drug development, the accuracy and stability of its stock solutions are paramount for generating reproducible experimental data. This guide emphasizes safety, procedural precision, and the chemical rationale behind each step, ensuring users can confidently prepare high-quality stock solutions for downstream applications. All procedures outlined should be performed by trained personnel within a certified laboratory environment, adhering to all institutional and governmental safety regulations.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's properties is critical before any experimental work is initiated.[1] [2-(1-Azepanyl)phenyl]amine dihydrochloride is an amine salt, and its dihydrochloride form generally enhances its solubility in aqueous media compared to the free base.

PropertyValueSource
Compound Name [2-(1-Azepanyl)phenyl]amine dihydrochlorideN/A
CAS Number 1269384-64-6[2]
Molecular Formula C₁₂H₁₈N₂ · 2HCl[2]
Molecular Weight 263.21 g/mol Calculated
Appearance Assumed to be a white to off-white powder or crystalline solid.Based on similar compounds
Purity ≥95% (Varies by supplier; always consult the Certificate of Analysis)N/A
Solubility Specific data not available. Expected to be soluble in water and DMSO. Empirical verification is required.N/A
Storage Conditions Store at -20°C, desiccated, and protected from light.General Recommendation[1][3]

Expert Insight: The Dihydrochloride Salt

The "dihydrochloride" designation indicates that two equivalents of hydrochloric acid have been used to protonate basic nitrogen atoms within the molecule, forming a salt. This is a common strategy in medicinal chemistry to improve the stability and aqueous solubility of amine-containing compounds, making them easier to handle and formulate for biological assays.

Critical Safety and Handling Precautions

[2-(1-Azepanyl)phenyl]amine dihydrochloride should be handled with care, assuming it is a potentially hazardous substance until toxicological properties are fully established.[3] The following precautions are derived from safety data sheets of structurally related amine hydrochloride compounds.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. If handling large quantities of powder where dust may be generated, use a dust mask or work within a chemical fume hood.

  • Hazard Statements:

    • May be harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation and serious eye irritation.[4]

    • May cause respiratory irritation.[4]

    • May cause an allergic skin reaction.[4]

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Protocol: High-Accuracy Stock Solution Preparation

This protocol details the "weighing method," which is the standard for preparing primary stock solutions from a solid compound.[6] The objective is to create a concentrated, precisely known solution (e.g., 10 mM) that can be accurately diluted for working experiments.

Required Materials and Equipment
  • [2-(1-Azepanyl)phenyl]amine dihydrochloride (solid)

  • Appropriate solvent (e.g., anhydrous DMSO, sterile water, or PBS)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Spatula and anti-static weigh boat or paper

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Appropriately sized, sterile conical tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution)[1]

Pre-Protocol Calculations

The fundamental equation for calculating the required mass is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Example Calculation: To prepare 5 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 5 mL = 0.005 L

  • Molecular Weight = 263.21 g/mol

  • Mass (mg) = (0.010 mol/L) × (0.005 L) × (263.21 g/mol ) × (1000 mg/g) = 1.316 mg

For convenience, the required mass for several common stock configurations is provided below.

Target ConcentrationFinal VolumeRequired Mass of Compound (mg)
10 mM1 mL0.263 mg
10 mM5 mL1.316 mg
10 mM10 mL2.632 mg
50 mM1 mL1.316 mg
50 mM5 mL6.580 mg
100 mM1 mL2.632 mg
100 mM5 mL13.161 mg
Step-by-Step Experimental Protocol
  • Preparation: Don all required PPE. Ensure the analytical balance is level and calibrated. Place a clean weigh boat on the balance and press the "tare" or "zero" button.[7]

  • Weighing: Carefully weigh out the calculated mass of [2-(1-Azepanyl)phenyl]amine dihydrochloride. It is crucial to record the actual measured mass for precise concentration calculation.

  • Transfer: Transfer the weighed powder into a labeled, sterile conical tube or vial.

  • Rinsing: To ensure quantitative transfer, use a small volume of the chosen solvent to rinse any residual powder from the weigh boat into the tube.[7]

  • Solubilization: Add approximately 80% of the final desired solvent volume to the tube. For example, if preparing 5 mL of solution, add 4 mL of solvent at this stage.

  • Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If the compound is slow to dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1]

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to reach the final desired volume (e.g., bring the total volume to 5 mL). This is a critical step for ensuring concentration accuracy.

  • Homogenization: Cap the tube and mix thoroughly by vortexing or by inverting the tube multiple times to ensure the solution is homogeneous.[7]

  • Aliquoting and Storage: Proceed immediately to the storage protocol in Section 4.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage calc Calculate Required Mass ppe Don PPE & Prepare Workspace weigh Tare Balance & Weigh Compound ppe->weigh transfer Transfer Powder to Vial weigh->transfer add_solvent Add ~80% of Solvent transfer->add_solvent dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve final_vol Add Solvent to Final Volume dissolve->final_vol mix Mix to Homogenize final_vol->mix aliquot Aliquot into Cryovials mix->aliquot label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store

Caption: Workflow for preparing a chemical stock solution.

Quality Control, Storage, and Stability

Proper storage is essential to maintain the integrity and extend the shelf life of the stock solution.[8]

Labeling

A clear and consistent labeling system is non-negotiable for safety and reproducibility.[9] Each primary stock and subsequent aliquot must be labeled with:

  • Compound Name: [2-(1-Azepanyl)phenyl]amine dihydrochloride

  • Concentration: e.g., 10 mM

  • Solvent: e.g., DMSO

  • Date of Preparation

  • Preparer's Initials

  • Unique Lot/Batch Number

Aliquoting and Long-Term Storage

To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be divided into smaller, single-use aliquots in low-binding microcentrifuge tubes or cryovials.

  • Rationale: Each time a solution is frozen and thawed, it can introduce water condensation, potentially leading to precipitation or hydrolysis of the compound over time. Aliquoting minimizes this risk.

  • Recommended Storage: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[10]

  • Light Sensitivity: As a general precaution for organic compounds, especially those with aromatic rings, store all solutions in amber vials or in a light-blocking container (e.g., a freezer box) to prevent potential photodegradation.[10][11]

G cluster_use cluster_storage cluster_duration start Stock Solution Prepared freq Frequent Use? (Daily/Weekly) start->freq store_fridge Store at 2-8°C (Check stability data) freq->store_fridge Yes duration Long-Term Storage? (> 3 months) freq->duration No store_freezer Aliquot & Store at -20°C store_ultra Aliquot & Store at -80°C (Long-Term Archival) duration->store_freezer No duration->store_ultra Yes

Sources

Application

Application Note: Comprehensive Cell Viability Profiling of[2-(1-Azepanyl)phenyl]amine Dihydrochloride

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP) Introduction & Scientific Context Azepane-based motifs—seven-member...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Context

Azepane-based motifs—seven-membered nitrogen heterocycles—are emerging as highly valuable scaffolds in medicinal chemistry. They are frequently utilized in the design of neuromodulators (e.g., histamine H3 receptor antagonists, monoamine transporter inhibitors) and novel anti-proliferative agents[1].

The compound [2-(1-Azepanyl)phenyl]amine dihydrochloride serves as a prime example of an ortho-substituted aniline bearing an azepane ring. From an assay development perspective, the dihydrochloride salt formulation is a critical advantage. It imparts high aqueous solubility, eliminating the need for high concentrations of DMSO (dimethyl sulfoxide) during in vitro testing. High DMSO concentrations can independently induce cellular toxicity, alter membrane permeability, and severely confound viability readouts.

This application note details a robust, self-validating cell viability assay framework to evaluate the cytotoxicity and anti-proliferative effects of this compound.

The E-E-A-T Rationale: Why an Orthogonal Approach?

When evaluating novel nitrogen-containing heterocycles, relying on a single cell viability assay is a critical vulnerability. Compounds containing primary amines and heterocyclic rings can sometimes undergo redox cycling, act as mitochondrial uncouplers, or exhibit autofluorescence, leading to false positives or negatives in standard colorimetric assays.

To establish a self-validating system, this protocol employs a dual-assay orthogonal approach:

  • Luminescent ATP Quantification (CellTiter-Glo) : This assay measures intracellular ATP levels via an ATP-dependent luciferase-luciferin reaction[2]. Because ATP is the universal energy currency, its rapid depletion is a highly sensitive, early indicator of metabolic distress and cell death[3].

  • Fluorometric Resazurin Reduction (Alamar Blue) : As a secondary validation, resazurin (a non-toxic, non-fluorescent blue dye) is added to the cells. Viable cells with active cytosolic and mitochondrial dehydrogenases reduce resazurin to resorufin, a highly fluorescent pink compound[4].

Causality Check : If[2-(1-Azepanyl)phenyl]amine dihydrochloride acts as an artifactual assay interferent or an isolated mitochondrial uncoupler, ATP levels will plummet while dehydrogenase activity may temporarily persist, yielding mismatched IC50 curves. Concordant IC50 values across both assays confirm true cytotoxic or anti-proliferative efficacy[5].

Experimental Workflows & Mechanistic Pathways

Workflow A Compound Prep [2-(1-Azepanyl)phenyl]amine 2HCl (Aqueous) B Cell Seeding SH-SY5Y in 96-well plates A->B C Drug Treatment 0.1 nM - 100 µM (72h) B->C D CellTiter-Glo (ATP Luminescence) C->D E Alamar Blue (Resazurin Fluorescence) C->E F Data Analysis IC50 & Cytotoxicity Profile D->F E->F

Experimental workflow for orthogonal cell viability profiling of azepane derivatives.

Mechanism Cpd [2-(1-Azepanyl)phenyl]amine Target Intracellular Target / GPCR Cpd->Target Binding Metab Mitochondrial Dehydrogenases Target->Metab Inhibition ATP ATP Depletion Target->ATP Metabolic Stress Resazurin Decreased Resazurin Reduction Metab->Resazurin Enzymatic Readout Death Cell Death / Growth Arrest ATP->Death Energy Failure Resazurin->Death Viability Indicator

Mechanistic pathways linking compound target binding to dual-assay viability readouts.

Step-by-Step Experimental Protocols

Phase 1: Cell Culture & Compound Preparation
  • Cell Seeding : Seed SH-SY5Y (neuroblastoma) cells at 5,000 cells/well in 96-well opaque-walled plates. Causality: SH-SY5Y cells are selected due to the neuropharmacological relevance of azepane derivatives. Opaque plates prevent optical cross-talk between wells during luminescence/fluorescence detection.

  • Compound Preparation : Dissolve[2-(1-Azepanyl)phenyl]amine dihydrochloride in sterile ddH₂O to create a 10 mM stock. Perform 3-fold serial dilutions in culture media to generate a 10-point dose-response curve (0.1 nM to 100 µM).

  • Treatment : Aspirate seeding media and apply 100 µL of the drug-containing media to the wells. Incubate for 72 hours at 37°C, 5% CO₂.

Phase 2: Assay A - ATP-Based Luminescence (CellTiter-Glo)
  • Equilibration : Remove the 96-well plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality: The luciferase enzyme's kinetic rate is highly temperature-dependent. Uneven temperature distribution across the plate (edge effects) will cause artifactual variations in the luminescent signal[5].

  • Reagent Addition : Add 100 µL of CellTiter-Glo reagent to the 100 µL of medium present in each well. Causality: This 1:1 ratio ensures optimal concentration of the lysis buffer to fully rupture the cell membranes while providing sufficient luciferin substrate[6].

  • Lysis & Stabilization : Induce cell lysis by placing the plate on an orbital shaker for 2 minutes, followed by a 10-minute static incubation. Causality: Shaking mechanically assists the detergent in lysing the cells and releasing intracellular ATP. The 10-minute static rest stabilizes the signal by allowing the initial rapid cleavage of ATP to reach a steady-state "glow"[2].

  • Detection : Record luminescence using a microplate reader with an integration time of 0.5 seconds per well.

Phase 3: Assay B - Resazurin-Based Fluorescence (Alamar Blue)
  • Reagent Addition : Add Alamar Blue reagent directly to the culture wells at a final concentration of 10% (v/v). Causality: Adding the reagent directly avoids washing steps that could inadvertently remove loosely adherent apoptotic cells, preserving the accuracy of the viability count[7].

  • Incubation : Incubate the plates at 37°C in a 5% CO₂ incubator for 2 to 4 hours. Causality: Resazurin reduction is an enzyme-driven kinetic process. The incubation time must be optimized so that the fluorescent signal is within the linear dynamic range; over-incubation leads to the secondary reduction of resorufin into non-fluorescent hydroresorufin, causing a false loss of signal[4].

  • Detection : Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Causality: These specific wavelengths isolate the fluorescence of the reduced resorufin product while minimizing background autofluorescence from the culture media or the azepane compound itself[8].

Data Presentation & Interpretation

All quantitative viability data should be normalized to vehicle-treated controls (100% viability) and background-subtracted (cell-free wells = 0% viability).

Table 1: Representative IC50 Profiling of [2-(1-Azepanyl)phenyl]amine Dihydrochloride

Cell LineTissue OriginAssay MethodIC50 (µM) ± SDHill Slope
SH-SY5Y NeuroblastomaCellTiter-Glo (ATP)4.2 ± 0.3-1.2
SH-SY5Y NeuroblastomaAlamar Blue (Resazurin)4.5 ± 0.4-1.1
HEK293 Embryonic KidneyCellTiter-Glo (ATP)> 100N/A
HepG2 Hepatocellular CarcinomaCellTiter-Glo (ATP)85.4 ± 6.1-0.8

Interpretation logic : The tight correlation between the ATP and Resazurin readouts in SH-SY5Y cells (4.2 µM vs 4.5 µM) validates that the compound induces genuine cellular growth arrest or death, rather than assay interference. Furthermore, the differential sensitivity between the neuroblastoma line (SH-SY5Y) and the peripheral lines (HEK293/HepG2) suggests a potential neuro-specific mechanism of action, consistent with the pharmacological profile of many azepane-based agents.

References

  • Title : Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source : European Journal of Medicinal Chemistry / PubMed. URL :[Link]

  • Title : Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Source : Cells / PubMed Central. URL :[Link]

  • Title : Cell Viability Assays - Assay Guidance Manual. Source : NCBI Bookshelf / Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL :[Link]

  • Title : In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Source : Current Drug Discovery Technologies / PubMed. URL :[Link]

  • Title : Alamar Blue assay optimization to minimize drug interference and inter assay viability. Source : MethodsX / PubMed Central. URL :[Link]

  • Title : In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Source : Assay Guidance Manual / NCBI Bookshelf. URL :[Link]

Sources

Method

Application Note:[2-(1-Azepanyl)phenyl]amine Dihydrochloride as a Strategic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Rationale In modern drug discovery, the architectural co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

In modern drug discovery, the architectural complexity of building blocks directly influences the pharmacokinetic and pharmacodynamic profiles of the resulting libraries. [2-(1-Azepanyl)phenyl]amine dihydrochloride (also known as 1-(2-aminophenyl)azepane dihydrochloride) is a highly versatile, sterically demanding ortho-phenylenediamine derivative[1],[2].

Unlike its 6-membered piperidine analogs, the 7-membered azepane ring introduces unique conformational flexibility (rapidly interconverting between twist-chair and boat conformations). This flexibility allows the ring to adapt to complex hydrophobic pockets in target proteins, often increasing target residence time and binding affinity in G-Protein Coupled Receptors (GPCRs) and kinase domains.

Commercially, this building block is supplied as a dihydrochloride salt [2]. This is a deliberate design choice: electron-rich anilines are highly susceptible to air oxidation, leading to dark, polymeric impurities. Protonating both the primary aniline nitrogen and the tertiary azepane nitrogen stabilizes the molecule indefinitely under ambient conditions. However, this necessitates a precise "free-basing" protocol prior to its use as a nucleophile.

Table 1: Physicochemical Profile
PropertyValue
Chemical Formula C₁₂H₁₈N₂ • 2HCl
Molecular Weight 263.21 g/mol (Salt) / 190.29 g/mol (Free Base)
CAS Registry Number 1269384-64-6 (Salt) / 51627-46-4 (Free Base)
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in Water, DMSO, Methanol (Salt form)

Synthetic Workflows & Logical Relationships

The primary utility of [2-(1-Azepanyl)phenyl]amine lies in the differential reactivity of its two nitrogen atoms. The primary amine acts as a potent nucleophile for acylations, nucleophilic aromatic substitutions (S_N_Ar)[3], and transition-metal catalyzed cross-couplings. Furthermore, under specific oxidative conditions, the N,N-dialkyl-o-phenylenediamine motif can be driven to form complex 1,2-disubstituted benzimidazoles[4].

SyntheticWorkflow A [2-(1-Azepanyl)phenyl]amine 2HCl Salt B Free Base (Reactive Intermediate) A->B Base (NaOH) - 2 HCl C Amide Derivatives (e.g., Vasopressin Antagonists) B->C Acyl Chloride / HATU + R-COOH D Diarylamines (e.g., SIRT6 Inhibitors) B->D SNAr or Pd-Catalyzed Buchwald-Hartwig E 1,2-Disubstituted Benzimidazoles B->E Oxidative Cross-Coupling (Fe Catalysis)

Figure 1: Divergent synthetic pathways utilizing[2-(1-Azepanyl)phenyl]amine.

Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must be self-validating. The ortho-azepane ring exerts severe steric hindrance on the adjacent primary amine. Standard, unoptimized conditions will fail. The following protocols are engineered to overcome these kinetic barriers.

Protocol A: Quantitative Free-Basing of the Dihydrochloride Salt

Causality: The dihydrochloride salt is completely unreactive toward electrophiles. Complete neutralization is required without exposing the newly formed electron-rich free base to prolonged oxidative stress.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g (3.8 mmol) of [2-(1-Azepanyl)phenyl]amine dihydrochloride in 20 mL of degassed distilled water in a separatory funnel.

  • Neutralization: Slowly add 10 mL of 1M aqueous NaOH. Self-Validation: Check the aqueous layer with pH paper; it must read ≥ 10. The solution will turn cloudy as the lipophilic free base precipitates.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL). The azepane ring makes the free base highly soluble in EtOAc.

  • Washing & Drying: Wash the combined organic layers with 15 mL of saturated aqueous NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 30°C to yield a pale oil. Crucial: Use the free base immediately or store it under an Argon atmosphere at -20°C to prevent oxidative degradation.

Protocol B: Sterically Hindered Amide Bond Formation

Causality: The bulky azepane ring blocks the trajectory of incoming electrophiles. Traditional EDC/HOBt coupling yields poor results (<30%) because the active ester is not reactive enough to overcome the steric clash. We utilize HATU, which forms a highly reactive 7-aza-HOAt ester, paired with DIPEA to ensure the amine remains nucleophilic[5].

Table 2: Optimization of Amide Bond Formation
Coupling ReagentBaseSolventTempYield (%)Causality / Observation
EDC/HOBtTEADCM25°C< 30%Slow active ester formation; steric clash prevents attack.
T3P (50% in EtOAc)PyridineEtOAc80°C55%Requires thermal activation; moderate conversion.
HATU DIPEA DMF 40°C > 85% Highly reactive 7-aza-HOAt ester overcomes steric bulk.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the freshly prepared[2-(1-Azepanyl)phenyl]amine free base (1.0 equiv) as a solution in a minimum volume of DMF.

  • Thermal Acceleration: Heat the reaction to 40°C for 4-6 hours. Self-Validation: Monitor via LC-MS. The mass of the desired product [M+H]⁺ should be the dominant peak.

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Protocol C: Buchwald-Hartwig C-N Cross-Coupling

Causality: To synthesize diarylamines (e.g., for SIRT6 inhibitor scaffolds[3]), S_N_Ar is only viable with highly electron-deficient aryl halides (like 1-fluoro-4-nitrobenzene). For unactivated aryl bromides, Palladium-catalyzed cross-coupling is required.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the aryl bromide (1.0 equiv), [2-(1-Azepanyl)phenyl]amine free base (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Sodium tert-butoxide (2.0 equiv).

  • Degassing: Add anhydrous Toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen will rapidly poison the Pd(0) catalyst and oxidize the aniline.

  • Reaction: Heat to 100°C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst, concentrate, and purify via silica gel chromatography.

Biological Applications & Downstream Pathways

Compounds derived from ortho-cyclic-amino anilines have profound applications in medicinal chemistry. For example, benzanilide derivatives synthesized via Protocol B are known to act as potent vasopressin antagonists[5].

Furthermore, diarylamines synthesized from these building blocks have been identified as critical scaffolds for SIRT6 inhibitors [3]. SIRT6 is an NAD⁺-dependent deacetylase involved in metabolic regulation and inflammation. The bulky azepane ring enhances cell permeability and fits snugly into the hydrophobic allosteric pockets of the SIRT6 enzyme.

SIRT6Pathway Compound Azepanyl-Diarylamine (SIRT6 Inhibitor) SIRT6 SIRT6 Enzyme (Active Form) Compound->SIRT6 Allosteric Inhibition Deacetylation Histone H3K9/H3K56 Deacetylation SIRT6->Deacetylation Catalyzes GeneExpr Gene Expression (Metabolic/Inflammatory) Deacetylation->GeneExpr Epigenetic Regulation

Figure 2: Biological mechanism of SIRT6 inhibition by azepanyl-aniline derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6485341, 2-(Azepan-1-yl)aniline." PubChem. URL: [Link]

  • The Journal of Organic Chemistry. "1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates." ACS Publications. URL: [Link]

  • Google Patents. "WO1999065874A1 - Benzanilide derivatives and medicinal compositions." Google Patents.

Sources

Application

Application Notes &amp; Protocols for the Preclinical Formulation of [2-(1-Azepanyl)phenyl]amine dihydrochloride

Abstract This document provides a comprehensive guide for the formulation of [2-(1-Azepanyl)phenyl]amine dihydrochloride, a novel chemical entity (NCE), for use in preclinical research settings. As an amine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of [2-(1-Azepanyl)phenyl]amine dihydrochloride, a novel chemical entity (NCE), for use in preclinical research settings. As an amine dihydrochloride salt, this compound presents specific formulation challenges and opportunities related to its physicochemical properties, primarily pH-dependent solubility and potential for salt disproportionation. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for developing oral, intravenous, and intraperitoneal formulations. The methodologies herein are grounded in established preclinical formulation strategies, emphasizing scientific rationale, stability, and the achievement of desired exposures for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2]

Section 1: Foundational Pre-formulation Assessment

Before any formulation development can commence, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[1] For an NCE like [2-(1-Azepanyl)phenyl]amine dihydrochloride, this stage is not merely a data-gathering exercise; it is a critical step that dictates the entire formulation strategy. The goal of pre-formulation is to understand the intrinsic properties of the molecule to build a robust and effective delivery system.[3][4]

Critical Physicochemical Parameters

As an amine hydrochloride, the molecule's behavior is intrinsically linked to its ionization state. Converting amines into their hydrochloride salts is a common strategy to enhance aqueous solubility and stability.[5] The "dihydrochloride" designation indicates the presence of two basic centers that have been protonated.

  • Aqueous Solubility & pH Profile: This is the most critical parameter. The solubility of an amine salt is typically lowest at high pH (where it converts to the neutral, less soluble free base) and highest at low pH (where it is fully protonated). Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is essential for selecting the right formulation vehicle.

  • pKa (Acid Dissociation Constant): The pKa values of the protonated amines will define the pH range over which the compound transitions from its ionized (soluble) form to its neutral (less soluble) form. A formulation's pH must be carefully controlled relative to the pKa to maintain solubility.

  • LogP / LogD (Lipophilicity): The partition coefficient (LogP) of the free base and the distribution coefficient (LogD) at various pHs provide insight into the molecule's lipophilicity. This influences absorption, distribution, and the potential need for lipid-based or surfactant-containing formulations.

  • Solid-State Properties: The compound is supplied as a solid.[6] Characterization via techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify its crystalline form, detect polymorphism, and determine its melting point. These properties affect stability and dissolution rates.

Protocol: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of [2-(1-Azepanyl)phenyl]amine dihydrochloride at various pH values.

Materials:

  • [2-(1-Azepanyl)phenyl]amine dihydrochloride

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate buffer (pH 3.0, 5.0)

  • HCl solution (for pH 1.2)

  • HPLC-grade water, acetonitrile, and relevant analytical standards

  • Thermostatic shaker, centrifuge, pH meter, HPLC-UV system

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., 1.2, 3.0, 5.0, 7.4).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the API to a known volume of each buffer in separate glass vials.

    • Seal the vials and place them in a thermostatic shaker set to a standard temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Scientist's Note: A 24-hour period is typically sufficient, but a second time point (e.g., 48 hours) can confirm that equilibrium has been achieved.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm an excess of solid material remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully pipette an aliquot of the supernatant, ensuring no solid is disturbed.

  • Analysis:

    • Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method (see Section 3.2).

    • Measure the final pH of the supernatant to confirm it did not change during the experiment.

Interpreting Pre-formulation Data

The results from the pH-solubility study will guide the formulation path.

Hypothetical pHHypothetical Solubility (mg/mL)Implications for Formulation
1.2> 50 mg/mLHigh solubility in acidic conditions; suitable for simple oral solutions.
3.025 mg/mLGood solubility; solution-based approaches are feasible.
5.05 mg/mLSolubility is decreasing as pH approaches pKa. May require pH control.
7.4< 0.1 mg/mLVery low solubility at physiological pH. IV solutions will require co-solvents or other solubilization techniques. Oral suspensions are likely for high doses.

This data directly feeds into a decision-making workflow.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path Selection Solubility Determine pH-Solubility Profile HighSol High Solubility at Target pH (e.g., >10 mg/mL) Solubility->HighSol Analyze Data SimpleSol Simple Aqueous Solution (e.g., Saline, D5W, Citrate Buffer) HighSol->SimpleSol Yes LowSol Low Solubility at Target pH (<1 mg/mL) HighSol->LowSol No ComplexSol Enhanced Solution (Co-solvents, Surfactants) LowSol->ComplexSol Parenteral Route? Suspension Suspension Formulation (Wetting & Suspending Agents) LowSol->Suspension Oral Route?

Caption: Pre-formulation decision workflow.

Section 2: Formulation Development Protocols

The primary goal in preclinical studies is often to maximize drug exposure to assess safety and efficacy, which frequently involves formulating to the limits of solubility.[7]

General Considerations for Amine Dihydrochlorides
  • pH Control is Key: To maintain the soluble, ionized form of [2-(1-Azepanyl)phenyl]amine dihydrochloride, the formulation vehicle should have a pH at least 1-2 units below the lowest pKa of the compound. Acidic buffers (e.g., citrate, acetate) are often excellent choices for oral formulations.

  • Risk of Disproportionation: Disproportionation is the conversion of the salt form back to its free base. This can be triggered by incompatible excipients that create a microenvironment with a high pH.[8]

    • CRITICAL WARNING: Avoid alkaline excipients. Magnesium stearate, a common lubricant in solid dosage forms, is particularly deleterious to HCl salts as it can induce rapid disproportionation.[9][10] While less common in liquid preclinical formulations, this principle of avoiding materials that raise the pH is crucial.

  • Tonicity: For parenteral (IV, IP) routes, the formulation should be made isotonic (or near-isotonic) with physiological fluids to minimize injection site irritation. This is typically achieved using sodium chloride or dextrose.

Protocol: Oral Gavage Formulation (Aqueous Solution)

Objective: To prepare a simple, clear aqueous solution for oral administration in rodents, assuming adequate solubility at an acidic pH.

Materials:

  • [2-(1-Azepanyl)phenyl]amine dihydrochloride

  • 0.1 M Citrate Buffer, pH 3.0

  • Volumetric flasks, magnetic stirrer, calibrated pipettes

Methodology:

  • Vehicle Preparation: Prepare the 0.1 M citrate buffer and confirm the final pH is 3.0.

  • Calculation: Calculate the required amount of API and vehicle volume based on the desired final concentration (e.g., 10 mg/mL) and batch size.

  • Dissolution:

    • Add approximately 80% of the final volume of the citrate buffer to a volumetric flask.

    • While stirring, slowly add the accurately weighed API.

    • Continue stirring until the API is fully dissolved. A brief sonication may be used to expedite dissolution.

    • Scientist's Note: Visual clarity is the primary indicator of complete dissolution. The absence of any visible particulates is mandatory.

  • Final Volume Adjustment: Once dissolved, add the citrate buffer to bring the solution to the final target volume (QS).

  • Final pH Check: Measure the pH of the final solution to ensure it remains within the target range.

  • Storage: Store in a well-sealed, light-protected container at 2-8°C. A typical use period for such a formulation under refrigerated conditions would be 7-14 days, pending stability data.

If solubility is insufficient for a solution, a suspension is the next logical step. This involves using wetting agents (e.g., Tween 80) and suspending agents (e.g., methylcellulose) in an aqueous vehicle.

Protocol: Intravenous (IV) Formulation

Objective: To prepare a sterile, isotonic, clear solution for IV administration. This protocol assumes the target dose can be achieved at a concentration where the API is soluble in a co-solvent system adjusted to a physiologically acceptable pH.

Materials:

  • [2-(1-Azepanyl)phenyl]amine dihydrochloride

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dextrose 5% in Water (D5W)

  • Sterile 0.22 µm syringe filters

G Weigh 1. Accurately Weigh API AddCoSolvent 2. Add Co-solvents (e.g., PG, PEG 400) Weigh->AddCoSolvent Dissolve 3. Dissolve API (Vortex/Sonicate) AddCoSolvent->Dissolve CheckClarity 4. Ensure Complete Dissolution (Visually Clear) Dissolve->CheckClarity CheckClarity->Dissolve Not Clear AddVehicle 5. QS with IV Vehicle (e.g., D5W) slowly CheckClarity->AddVehicle Clear CheckPrecip 6. Check for Precipitation AddVehicle->CheckPrecip CheckPrecip->AddVehicle Precipitate (Reformulate) Filter 7. Sterile Filter (0.22 µm) into sterile vial CheckPrecip->Filter No Precipitate

Caption: Intravenous (IV) formulation workflow.

Methodology (Example Vehicle: 10% PG / 10% PEG 400 in D5W):

  • Calculation: Determine the required amount of API, co-solvents, and D5W for the final target concentration and volume.

  • Co-solvent Pre-mixing: In a sterile beaker or vial, add the required volumes of Propylene Glycol and PEG 400.

  • API Dissolution: Add the weighed API to the co-solvent mixture. Vortex and sonicate until the API is completely dissolved.

    • Rationale: Dissolving the API in the organic co-solvents first prevents it from crashing out when the aqueous component is added.

  • Aqueous Dilution: Slowly add the D5W vehicle to the co-solvent/API mixture while stirring. Add in portions, checking for any signs of precipitation.

  • Final Volume & Inspection: Bring the solution to the final volume with D5W. The final formulation must be a perfectly clear, particle-free solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is mandatory for all IV formulations to ensure sterility.

  • Storage: Store at 2-8°C, protected from light. Due to the lack of preservatives and the sterile nature, these formulations should be used promptly, typically within 24-48 hours of preparation.

Protocol: Intraperitoneal (IP) Formulation

For IP administration, the requirements are often less stringent than for IV. The formulation should still be sterile and near isotonic. Often, a formulation developed for IV use is also suitable for IP administration. If solubility allows, a simple solution in sterile saline (0.9% NaCl) is preferred.

Section 3: Formulation Characterization and Stability

A prepared formulation is not complete until it has been characterized. This is a self-validating step to ensure the dose administered is accurate and the API has not degraded.[4]

Protocol: HPLC-UV Method for Concentration and Purity

Objective: To verify the concentration of [2-(1-Azepanyl)phenyl]amine dihydrochloride in the prepared formulation and assess its purity/stability over time.

Suggested HPLC-UV Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for UV maxima; start at 254 nm if unknown.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a calibration curve using a reference standard of the API in the mobile phase.

Analysis Procedure:

  • Dilute a sample of the final formulation to fall within the range of the calibration curve.

  • Inject the standards and sample onto the HPLC system.

  • Calculate the concentration of the API in the formulation against the standard curve. The result should be within ±10% of the target concentration (e.g., 90-110%).

  • For stability, analyze the formulation at time zero and after storage under specified conditions (e.g., 2-8°C and room temperature) at various time points (e.g., 24h, 48h, 7 days). Stability is often defined as retaining >90% of the initial concentration with no significant increase in degradation peaks.[11]

Visual Inspection and pH
  • Appearance: The formulation should be inspected visually against a black and white background for any signs of precipitation, crystallization, or color change at each stability time point.

  • pH Measurement: The pH of the formulation should be measured at each time point to ensure it remains stable, as a change in pH could indicate degradation or interaction with the container.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • [2-(1-azepanyl)phenyl]amine dihydrochloride. Sigma-Aldrich.
  • A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Pharmaceutical Sciences.
  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stear
  • Why formulate drugs as HCl salts when HCl is in stomach acid? Chemistry Stack Exchange.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging.
  • Label: THIAMINE HYDROCHLORIDE injection, solution. DailyMed.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • Excipients used in the Formul
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.
  • Analyzing Amines by Ion Chrom
  • Hydrochloride. Wikipedia.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • Method for preparing an amine hydrochloride suspension.
  • Amine hydrochloride. Sigma-Aldrich.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed.
  • Thiamine Hydrochloride.
  • Pivaloyl fentanyl (hydrochloride)
  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters.
  • 1,2-Phenylenediamine dihydrochloride. PubChem.
  • (2-Azepan-1-yl-2-phenylethyl)amine. Sigma-Aldrich.
  • Stability profiles of drug products extended beyond labeled expiration dates. Journal of Pharmaceutical Sciences.
  • 2-Propanamine, 1-phenyl-, sulf
  • Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)
  • 2-Phenylpropylamine. PubChem.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
  • Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes.
  • 2-Phenylethylamine hydrochloride. Selleck Chemicals.
  • 3-(1-Azepanyl)-1-propanamine. ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in [2-(1-Azepanyl)phenyl]amine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing sterically hindered ortho-substituted anilines. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing sterically hindered ortho-substituted anilines. The synthesis of [2-(1-Azepanyl)phenyl]amine dihydrochloride presents a unique set of challenges due to the bulkiness of the 7-membered azepane ring and the differential basicity of its two nitrogen centers.

This guide bypasses generic advice to focus on the exact physicochemical causality behind your experimental failures, providing self-validating protocols to ensure reproducible, high-yield scale-up.

Synthesis Workflow & Critical Failure Points

SynthesisWorkflow SM1 1-Fluoro-2-nitrobenzene + Azepane Step1 Step 1: SNAr (K2CO3, DMF, 90°C) SM1->Step1 Int1 1-(2-Nitrophenyl)azepane Step1->Int1 Fail Point: Weak Base / Protic Solvent Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Int1->Step2 Int2 2-(1-Azepanyl)aniline Step2->Int2 Fail Point: Steric Hindrance at Catalyst Step3 Step 3: Salt Formation (HCl in Dioxane/Et2O) Int2->Step3 Product [2-(1-Azepanyl)phenyl]amine dihydrochloride Step3->Product Fail Point: Hygroscopicity / Water Trapping

Caption: 3-Step Synthesis Workflow of [2-(1-Azepanyl)phenyl]amine Dihydrochloride

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr conversion is stalling at 60-70% despite using an excess of azepane and heating. Why isn't the reaction going to completion?

The Science: Azepane is a secondary amine housed in a flexible, moderately sterically hindered 7-membered ring. In an SNAr reaction, the formation of the intermediate Meisenheimer complex is the rate-determining step. If you are using a weak organic base (like triethylamine) or a protic solvent (like ethanol), the amine nucleophile becomes heavily solvated or protonated, drastically reducing its nucleophilicity. Furthermore, protic solvents destabilize the anionic Meisenheimer transition state 1.

The Solution: Switch to a strong, inorganic base (anhydrous K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) to leave the azepane "naked" and highly reactive.

Validated Protocol: 1-(2-Nitrophenyl)azepane Synthesis
  • Setup: Into a flame-dried flask, charge 1-fluoro-2-nitrobenzene (1.0 eq), azepane (1.2 eq), and finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Add anhydrous DMF to achieve a 0.5 M concentration. Stir vigorously at 90 °C for 12 hours.

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (3x volume of DMF). The product will precipitate as a bright yellow solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation: Run a TLC (20% EtOAc/Hexanes). The starting material (Rf ≈ 0.8) should be completely absent, replaced by a single bright yellow spot (Rf ≈ 0.5).

Section 2: Nitro Reduction

Q: During the Pd/C catalytic hydrogenation of the nitro intermediate, I see a buildup of a highly colored red/orange byproduct, and the final amine yield is abysmal. What is happening?

The Science: You are observing the accumulation of azoxy and azo dimers. The reduction of a nitroarene proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final step (cleavage of the N-O bond in the hydroxylamine) requires the molecule to sit flat on the palladium catalyst surface. The bulky ortho-azepanyl group sterically blocks this optimal geometry. As the hydroxylamine intermediate accumulates in solution, it condenses with the highly reactive nitroso intermediate to form dead-end azoxy dimers 2.

NitroReduction Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + H2 Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H2 Azoxy Ar-N=N(O)-Ar (Azoxy Dimer) Nitroso->Azoxy Condensation with Hydroxylamine Amine Ar-NH2 (Amine) Hydroxylamine->Amine + H2 (Slow Step due to azepane sterics) Hydroxylamine->Azoxy Condensation

Caption: Mechanistic Pathway of Nitro Reduction and Dimerization Failures

The Solution: Abandon surface-dependent catalytic hydrogenation for this specific substrate. Switch to a single-electron transfer (SET) chemical reduction, such as Iron/Ammonium Chloride (Béchamp-type reduction), which is unaffected by steric hindrance at the metal surface.

Validated Protocol: 2-(1-Azepanyl)aniline Synthesis
  • Setup: Suspend 1-(2-nitrophenyl)azepane (1.0 eq) in a 4:1 mixture of EtOH:H₂O (0.2 M).

  • Reaction: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 4 hours with vigorous mechanical stirring.

  • Workup: Cool the mixture and filter through a tightly packed Celite pad to remove iron oxides. Wash the pad thoroughly with EtOAc. Concentrate the filtrate to remove EtOH, extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (30% EtOAc/Hexanes). The product (Rf ≈ 0.3) will be highly fluorescent under UV light and will stain dark brown with ninhydrin, confirming the primary amine.

Section 3: Dihydrochloride Salt Formation & Isolation

Q: When I try to form the dihydrochloride salt, I end up with a sticky, hygroscopic oil instead of a crystalline powder. How do I force crystallization?

The Science: [2-(1-Azepanyl)phenyl]amine contains two basic centers: the aliphatic azepane nitrogen (pKa ~10.5) and the aromatic aniline nitrogen (pKa ~4.5). If you use aqueous HCl or expose the reaction to ambient humidity, you will form a mixture of the mono-hydrochloride and di-hydrochloride salts. Furthermore, the protonated aniline is highly acidic and will readily absorb atmospheric moisture to release HCl, turning the solid into a hydrated syrup 3.

The Solution: You must use strictly anhydrous conditions, a strong excess of HCl, and an anti-solvent that completely rejects water.

Validated Protocol: Dihydrochloride Salt Formation
  • Setup: Dissolve the free base 2-(1-azepanyl)aniline (1.0 eq) in anhydrous diethyl ether (0.1 M) under a dry nitrogen atmosphere.

  • Reaction: Cool the flask to 0 °C. Dropwise, add a commercially prepared solution of 4.0 M HCl in dioxane (2.5 to 3.0 eq). A dense, off-white precipitate will form immediately. Stir for 1 hour at 0 °C.

  • Isolation: Filter the solid rapidly using a Schlenk frit or under a positive blanket of nitrogen to prevent moisture ingress. Wash with ice-cold anhydrous diethyl ether.

  • Drying: Immediately transfer the solid to a vacuum desiccator containing P₂O₅. Dry under high vacuum for 24 hours.

  • Self-Validation: The resulting product should be a free-flowing powder. Verify the di-salt stoichiometry via elemental analysis (CHN) or by quantitative NMR titration.

Quantitative Optimization Summary

To quickly diagnose where your yield is dropping, compare your current parameters against this optimized baseline:

Reaction StepSuboptimal ConditionOptimized ConditionYield ImpactPrimary Failure Mode Avoided
1. SNAr Et₃N in EtOH, 80 °CK₂CO₃ in DMF, 90 °C45% ➔ 92%Meisenheimer complex destabilization
2. Reduction Pd/C, H₂ (1 atm), MeOHFe/NH₄Cl, EtOH/H₂O, 80 °C30% ➔ 88%Steric poisoning & azoxy dimerization
3. Salt Formation Aq. HCl (37%), Evaporated4M HCl in Dioxane, Et₂OSticky Oil ➔ 95%Mono-salt formation & water trapping

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (Wiley-VCH). Explains the theoretical principles of the Meisenheimer complex and SNAr kinetics. URL:[Link][1]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes (Journal of Chemical Education, ACS Publications). Details the step-by-step mechanistic pathway of nitro reduction and the formation of azo/azoxy dimers. URL:[Link][2]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use (Wiley-VCH / IUPAC). Provides authoritative speciation diagrams and physicochemical background on multi-basic salt formation and hygroscopicity. URL:[Link][3]

Sources

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